molecular formula C7H15ClN2O B3175151 (S)-3-Amino-1-methylazepan-2-one hydrochloride CAS No. 956109-57-2

(S)-3-Amino-1-methylazepan-2-one hydrochloride

Cat. No.: B3175151
CAS No.: 956109-57-2
M. Wt: 178.66 g/mol
InChI Key: QTOUMYQSDCCTNG-RGMNGODLSA-N
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Description

“(S)-3-Amino-1-methylazepan-2-one hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure and the conditions under which it is used. As a hydrochloride salt, it would likely be soluble in water and could potentially participate in reactions with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be a solid at room temperature and soluble in water .

Scientific Research Applications

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry, including the production of pharmaceuticals, dyes, and high-energy materials (Nazarov, V.N., et al., 2021). This highlights the importance of similar compounds in the development of a wide range of chemical products and suggests potential applications for (S)-3-Amino-1-methylazepan-2-one hydrochloride in similar contexts.

Synthesis and Properties of 1,2,4-Triazole Derivatives

Research on 1,2,4-triazole-containing scaffolds, which are found in various pharmaceuticals, demonstrates the significance of these compounds in drug discovery. Such studies aim to develop new methodologies for synthesizing 1,2,4-triazole derivatives, indicating potential research interests for this compound in pharmaceutical applications (Nasri, S., et al., 2021).

Antimicrobial Potential of Chitosan

Chitosan's antimicrobial potential is extensively studied for its applications in food and pharmaceutical formulations, suggesting an interest in exploring similar properties in related compounds (Raafat, D., & Sahl, H., 2009). This area of research may offer avenues for investigating this compound in antimicrobial applications.

Neuroprotective Strategies in Cerebrovascular Stroke

Studies on neuroprotective agents for minimizing disability after cerebrovascular strokes reveal the complexity of signaling cascades and the need for effective treatments (Karsy, M., et al., 2017). This suggests potential research interest in examining the neuroprotective effects of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid contact with skin and eyes, inhalation of dust, and ingestion .

Properties

IUPAC Name

(3S)-3-amino-1-methylazepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUMYQSDCCTNG-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737238
Record name (3S)-3-Amino-1-methylazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956109-57-2
Record name 2H-Azepin-2-one, 3-aminohexahydro-1-methyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956109-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-1-methylazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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